Optical Differentiation: 100 nm Bathochromic Shift in Q-Band Absorption vs. Unsubstituted CuPc
The introduction of peripheral octyloxy substituents induces a significant bathochromic (red) shift of approximately 100 nm in the Q-band absorption maximum relative to unsubstituted copper(II) phthalocyanine . This shift is attributed to the electron-donating nature of the alkoxy groups, which destabilizes the HOMO and narrows the HOMO-LUMO gap [1].
| Evidence Dimension | Q-band absorption maximum (λmax) |
|---|---|
| Target Compound Data | ≈ 677 nm (in solid state/chloroform) |
| Comparator Or Baseline | Unsubstituted CuPc: ≈ 570-590 nm [1] |
| Quantified Difference | ≈ 80-100 nm bathochromic shift |
| Conditions | UV-Vis absorption spectroscopy in solution (CHCl₃) or solid-state thin films |
Why This Matters
This extended absorption into the near-infrared region is critical for applications such as NIR photodetectors, organic photovoltaics requiring broader spectral coverage, and optical limiting devices, directly influencing the procurement decision for these specialized fields.
- [1] Nyokong, T. Electronic Spectral and Electrochemical Behavior of Near Infrared Absorbing Metallophthalocyanines. Structure and Bonding, 2010, 135, 45-88. View Source
